4-[(Hydroxymethyl)amino]benzaldehyde
Description
4-[(Hydroxymethyl)amino]benzaldehyde is a benzaldehyde derivative featuring a hydroxymethyl-substituted amino group (-NH-CH₂OH) at the para position of the aromatic ring. This article focuses on comparisons with these analogs, leveraging available data to infer properties and applications of the target compound.
Properties
CAS No. |
375363-93-2 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-(hydroxymethylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5,9,11H,6H2 |
InChI Key |
PNZAFMXSYCHYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)NCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key benzaldehyde derivatives and their substituents are compared below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups (electron-donating) enhance solubility and participation in hydrogen bonding, making these derivatives suitable for biological applications. In contrast, electron-withdrawing groups like -CF₃ increase electrophilicity, favoring reactions such as nucleophilic aromatic substitution .
- Positional Isomerism: 4-Amino-2-hydroxybenzaldehyde demonstrates how substituent position affects biological activity; dual functional groups may enable dual binding modes in drug design .
Physicochemical Properties
Chromatographic data from highlights differences in retention behavior:
| Compound (Abbreviation) | Retention Time (min) | Relative Response Factor (RRF) |
|---|---|---|
| 4-(Hydroxymethyl)benzaldehyde | 5.22 | 1.132 |
| 4-Hydroxybenzaldehyde | Not reported | Not reported |
| Terephthalaldehyde | 4.23 | 0.932 |
| 4-Carboxybenzaldehyde | 3.70–3.80 | 0.297 |
Analysis :
- The higher RRF of 4-HMBAL (1.132) compared to terephthalaldehyde (0.932) suggests greater detector responsiveness, likely due to its hydroxymethyl group enhancing ionization efficiency in analytical methods .
- Shorter retention times for 4-carboxybenzaldehyde (3.70–3.80 min) correlate with its polar carboxylic acid group, which increases affinity for hydrophilic stationary phases .
Reactivity Insights :
- 4-HMBAL serves as a precursor for brominated derivatives (e.g., 4-(bromomethyl)benzaldehyde), which are critical for Williamson ether synthesis in drug candidate preparation .
- The hydroxymethyl group in 4-HMBAL is more reactive toward bromination than the hydroxyl group in 4-hydroxybenzaldehyde, enabling selective functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
